N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups, such as pyrazole and oxadiazole rings, makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines in the presence of a base.
Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including halogenated pyrazoles, oxadiazoles, and other heterocyclic compounds
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and oxadiazole rings are valuable in constructing pharmaceuticals, agrochemicals, and organic materials.
Biology: The biological applications of this compound include its use as a potential therapeutic agent. Studies have shown that pyrazole derivatives exhibit antileishmanial, antimalarial, and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is being investigated for its pharmacological effects. Its derivatives have shown promise in treating various diseases, including parasitic infections and certain types of cancer.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their durability and functionality.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings can bind to enzymes, receptors, and other biological molecules, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and are used in similar applications, such as pharmaceuticals and agrochemicals.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and exhibit similar biological activities.
Hydrazine-coupled pyrazoles: These compounds are synthesized using hydrazine and have shown antileishmanial and antimalarial properties.
Uniqueness: N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its dual pyrazole and oxadiazole rings, which provide a unique combination of chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with a single heterocyclic ring.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-7-6-8(17-18(7)2)11-15-16-12(21-11)14-10(20)9-4-5-13-19(9)3/h4-6H,1-3H3,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVNNSMNJJIZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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